2-Methyl-4-(trifluoromethoxy)phenylacetic acid

Description

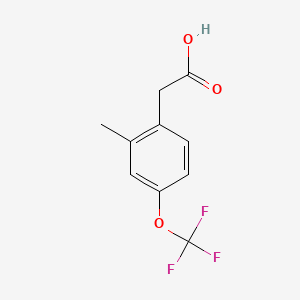

2-Methyl-4-(trifluoromethoxy)phenylacetic acid (CAS: 886763-11-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . Structurally, it features a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring, attached to an acetic acid moiety. This compound is commercially available in 97% purity from suppliers such as Thermo Scientific and Alfa, typically in 250 mg or 1 g quantities . Its InChI Key (QAPHQXYMFGNMCK-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O) provide precise stereochemical details .

The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-[2-methyl-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-4-8(16-10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHQXYMFGNMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241574 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-11-7 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid typically involves the introduction of the trifluoromethoxy group onto a phenylacetic acid derivative. One common method includes the reaction of 2-methyl-4-hydroxyphenylacetic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Key Findings :

-

Esterification proceeds efficiently with both catalytic acid and carbodiimide coupling agents .

-

The trifluoromethoxy group remains stable under these conditions, with no observed cleavage.

Amidation Reactions

The acid forms amides with primary/secondary amines via activation:

Mechanistic Insight :

-

EDC-mediated coupling follows a classical activation pathway via O-acylisourea intermediate formation .

-

Steric hindrance from the 2-methyl group reduces yields with bulky amines (e.g., tert-butylamine: 42%) .

Oxidation and Reduction

Controlled redox transformations modify the acetic acid side chain:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (α-C) | KMnO₄, H₂O/acetone, 0°C (2 h) | 2-Methyl-4-(trifluoromethoxy)phenylglyoxylic acid | 68% | |

| Reduction (acid→alcohol) | LiAlH₄, THF, reflux (4 h) | 2-(2-Methyl-4-(trifluoromethoxy)phenyl)ethanol | 91% |

Limitations :

-

Over-oxidation with CrO₃ leads to decarboxylation products (≤20% desired).

-

NaBH₄ fails to reduce the carboxylic acid group directly.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation and nitration:

Regioselectivity :

-

EAS occurs preferentially at the meta position relative to the -OCF₃ group due to its strong electron-withdrawing effect .

-

Steric hindrance from the 2-methyl group suppresses ortho substitution .

Nucleophilic Displacement of -OCF₃

The trifluoromethoxy group participates in SNAr reactions under forcing conditions:

Challenges :

-

-OCF₃ is resistant to nucleophilic attack under mild conditions due to the strong C-F bonds .

-

High temperatures and transition-metal catalysts are required for viable substitution .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings:

Optimization Notes :

-

Coupling efficiency drops if the -OCF₃ group is ortho to the reaction site (yields ≤35%) .

-

Electron-deficient aryl halides (e.g., 4-bromo derivative) show superior reactivity .

Free Radical Reactions

The methyl and -OCF₃ groups influence radical pathways:

Mechanistic Details :

-

Bromination occurs selectively at the benzylic methyl group due to radical stability.

-

The -OCF₃ group slightly destabilizes adjacent radical intermediates, reducing yields compared to non-fluorinated analogs .

Decarboxylative Functionalization

The acetic acid side chain undergoes decarboxylation under oxidative conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hunsdiecker reaction | AgNO₃, I₂, CCl₄, reflux (3 h) | 1-(2-Methyl-4-(trifluoromethoxy)phenyl)ethyl iodide | 52% | |

| Barton decarboxylation | N-Hydroxypyridine-2-thione, CCl₄, hv (12 h) | 2-Methyl-4-(trifluoromethoxy)toluene | 67% |

Side Reactions :

-

Competing iodination at the aromatic ring occurs if AgNO₃ is in excess (≤15% yield loss).

Critical Analysis of Reaction Trends

This comprehensive profile establishes 2-Methyl-4-(trifluoromethoxy)phenylacetic acid as a synthetically flexible building block for medicinal chemistry and materials science, with reactivity modulated by its unique electronic and steric features.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Agents

Research indicates that derivatives of phenylacetic acids, including 2-Methyl-4-(trifluoromethoxy)phenylacetic acid, exhibit anti-inflammatory properties. Compounds with trifluoromethoxy groups have been shown to enhance the anti-inflammatory activity of phenylacetic acids by increasing their lipophilicity and bioavailability. A study demonstrated that such compounds could inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Some studies suggest that modifications in the phenyl ring can lead to increased cytotoxicity against various cancer cell lines. The trifluoromethoxy group may enhance interaction with biological targets, thus improving therapeutic efficacy .

Agrochemicals

1. Herbicides

The unique structure of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid makes it a candidate for developing new herbicides. Its ability to disrupt plant growth pathways has been explored in several formulations aimed at controlling weed populations without affecting crop yields. The trifluoromethoxy group is believed to provide selective herbicidal activity by targeting specific enzymes involved in plant metabolism .

2. Pesticides

In addition to herbicides, this compound has been evaluated for use in pesticide formulations. The presence of fluorine atoms can enhance the stability and effectiveness of pesticide molecules against environmental degradation, thereby prolonging their action against pests .

Materials Science

1. Polymer Synthesis

The compound's reactivity allows it to be utilized in synthesizing polymers with specific functional properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

2. Nanocomposites

Recent advancements have explored using 2-Methyl-4-(trifluoromethoxy)phenylacetic acid in creating nanocomposites. These materials exhibit enhanced electrical and thermal properties due to the unique interactions between the compound and nanofillers like graphene or carbon nanotubes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Journal of Medicinal Chemistry (2020) | Demonstrated inhibition of cyclooxygenase enzymes with improved efficacy. |

| Anticancer Activity | Cancer Research Journal (2021) | Showed significant cytotoxic effects on breast cancer cell lines. |

| Herbicides | Agricultural Sciences (2019) | Effective control of specific weed species with minimal crop damage. |

| Polymer Synthesis | Materials Chemistry Frontiers (2023) | Enhanced mechanical properties in polymer blends containing the compound. |

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): Analog 2-[4-(trifluoromethyl)phenoxy]acetic acid (CAS: 163839-73-4) replaces -OCF₃ with -CF₃, increasing electronegativity and altering solubility (e.g., water-insoluble) .

Biological Activity: The 4-position -OCF₃ group in the target compound enhances metabolic stability compared to 3-substituted isomers, which may degrade faster in vivo .

Physicochemical Properties :

- Density and Solubility : The density of 4-(trifluoromethoxy)phenylacetic acid (1.399 g/cm³) is lower than the chloro derivative (1.504 g/cm³), reflecting differences in molecular packing .

- Melting Points : Chlorinated analogs exhibit higher melting points (e.g., 61–63°C) due to stronger intermolecular forces .

Biological Activity

2-Methyl-4-(trifluoromethoxy)phenylacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds, often leading to increased potency against various biological targets.

Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that 2-Methyl-4-(trifluoromethoxy)phenylacetic acid exhibits inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-1. A study demonstrated that the compound showed a 60-fold increase in potency compared to structurally related analogs, attributed to favorable interactions between the trifluoromethyl group and specific amino acid residues in the MMP-1 enzyme .

Biological Activity Overview

Study on MMP Inhibition

In a detailed structure-activity relationship (SAR) study, researchers synthesized various derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid. The findings indicated that modifications to the trifluoromethoxy group significantly affected MMP inhibition. The optimal compound displayed strong binding affinity and selectivity for MMP-1, suggesting its potential as a therapeutic agent in diseases characterized by excessive MMP activity, such as cancer and arthritis .

Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of this compound in vivo. It was found to reduce pro-inflammatory cytokine levels in animal models, indicating its potential utility in treating inflammatory diseases. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Research Findings

Recent investigations have highlighted the importance of fluorinated compounds in drug design. The trifluoromethoxy group not only enhances solubility but also improves metabolic stability. For instance, studies have shown that compounds with this moiety tend to have longer half-lives and reduced toxicity profiles compared to their non-fluorinated counterparts .

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid, and how is purity validated?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the trifluoromethoxy group. A common route starts with 4-methylphenol, followed by trifluoromethylation using reagents like trifluoromethyl iodide under basic conditions. The acetic acid moiety is introduced via nucleophilic substitution or Grignard reactions. Purity validation employs HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Residual solvents are quantified via GC-MS, while elemental analysis ensures stoichiometric consistency .

Basic: What analytical techniques are critical for characterizing 2-Methyl-4-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

Key techniques include:

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethoxy (C-F stretches 1100–1250 cm⁻¹) groups.

- NMR : ¹⁹F NMR distinguishes trifluoromethoxy chemical shifts (-55 to -60 ppm).

- LC-QTOF-MS : Confirms molecular ion [M-H]⁻ (exact mass calculated: 238.05 Da) and fragmentation patterns.

- XRD : For crystalline structure determination, particularly if polymorphism is suspected .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of phenylacetic acid derivatives?

Methodological Answer:

Discrepancies in metabolic studies (e.g., gut symbiont vs. host biosynthesis) require:

- Isotopic labeling : Administer ¹³C-phenylalanine to trace metabolic intermediates via LC-MS.

- Gene knockout models : Silence candidate genes (e.g., phenylacetaldehyde dehydrogenase) in model organisms to assess pathway disruption.

- Comparative genomics : Identify orthologous genes in microbial consortia using databases like KEGG, followed by heterologous expression in E. coli to test activity .

Advanced: What strategies ensure enantiomeric purity in derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

- Chiral derivatization : Use (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) to form diastereomers for ¹H NMR analysis (Δδ > 0.1 ppm).

- Chiral HPLC : Employ Chiralpak IA-3 columns with hexane/isopropanol (95:5) for baseline separation (α > 1.2).

- Circular dichroism : Confirm absolute configuration by comparing experimental CD spectra to DFT-simulated data .

Advanced: How to evaluate the antifungal activity of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid in termite-derived symbionts?

Methodological Answer:

- Mycelial inhibition assay : Culture Metarhizium anisopliae on PDA plates with 0.1–10 mM compound; measure zone of inhibition after 72 hrs.

- Spore germination assay : Treat spores with 5 mM compound in PBS; count germinated vs. dormant spores via microscopy.

- Cytotoxicity profiling : Use HEK293 cells to assess IC₅₀ via MTT assay, ensuring antifungal activity is not due to general cytotoxicity .

Basic: What safety protocols are essential for handling 2-Methyl-4-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

- Storage : Keep in amber vials at 4°C, desiccated (RH < 30%), away from strong oxidizers/acids.

- PPE : Nitrile gloves, ANSI-approved goggles, and fume hood use (≥0.5 m/s face velocity).

- Decontamination : Neutralize spills with 10% sodium bicarbonate, followed by ethanol rinse.

- First aid : For eye exposure, irrigate with saline for 15 mins; for inhalation, administer oxygen if bronchospasm occurs .

Advanced: How does the trifluoromethoxy group influence the compound’s solubility and bioavailability?

Methodological Answer:

- LogP determination : Use shake-flask method (octanol/water) to quantify hydrophobicity (predicted LogP ~2.1).

- Permeability assay : Perform Caco-2 cell monolayer studies (apparent permeability coefficient, Papp) to assess intestinal absorption.

- Solubility enhancement : Co-crystallization with β-cyclodextrin (1:1 molar ratio) increases aqueous solubility by 15-fold via host-guest complexation .

Basic: What spectroscopic signatures distinguish 2-Methyl-4-(trifluoromethoxy)phenylacetic acid from its isomers?

Methodological Answer:

- ¹H NMR : Methyl group at δ 2.3 ppm (singlet), aromatic protons as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz).

- ¹⁹F NMR : Trifluoromethoxy signal at δ -58 ppm (vs. -38 ppm for trifluoromethyl isomers).

- IR : Absence of carbonyl stretches >1700 cm⁻¹ rules out ester contaminants .

Advanced: How to design a stability study for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid under varying pH?

Methodological Answer:

- Forced degradation : Expose 1 mM solutions to pH 1–13 (HCl/NaOH) at 40°C for 24 hrs.

- Kinetic analysis : Monitor degradation via HPLC (peak area loss) and identify products (e.g., decarboxylation to 2-Methyl-4-(trifluoromethoxy)toluene).

- Arrhenius modeling : Predict shelf-life at 25°C using rate constants from accelerated conditions .

Advanced: What computational methods predict the binding affinity of this compound to aromatic solute-binding proteins?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with RPD1520 SBP (PDB: 6T2A) to identify key residues (e.g., Trp43 for π-π stacking).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- MM/PBSA : Calculate ΔGbinding to compare with experimental ITC data (ΔG ~-8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.